
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 4-hydroxy-3-oxobutanoic acid with methanol, followed by the introduction of the 2-methoxyethoxy group. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to replace traditional liquid acids, reducing the environmental impact and improving safety. The use of automated systems for precise control of reaction parameters is also common in industrial production.
化学反応の分析
Types of Reactions
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
科学的研究の応用
Chemistry
In chemistry, methyl 4-(2-methoxyethoxy)-3-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ether groups. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives can be screened for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
作用機序
The mechanism of action of methyl 4-(2-methoxyethoxy)-3-oxobutanoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The pathways involved often include hydrolysis by esterases, leading to the release of the corresponding alcohol and acid.
類似化合物との比較
Similar Compounds
Methyl 3-oxobutanoate: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 4-(2-ethoxyethoxy)-3-oxobutanoate: Contains an ethoxyethoxy group instead of a methoxyethoxy group, leading to differences in steric and electronic properties.
Uniqueness
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate is unique due to the presence of both ester and ether groups, which provide a combination of reactivity and solubility properties not found in simpler analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
特性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
methyl 4-(2-methoxyethoxy)-3-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-11-3-4-13-6-7(9)5-8(10)12-2/h3-6H2,1-2H3 |
InChIキー |
LMCCDUOBMMABDJ-UHFFFAOYSA-N |
正規SMILES |
COCCOCC(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


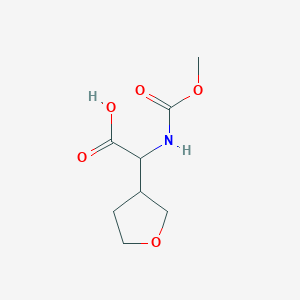



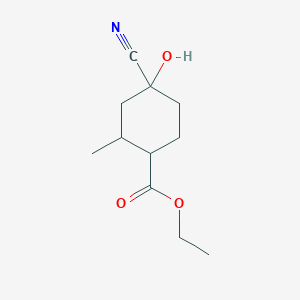
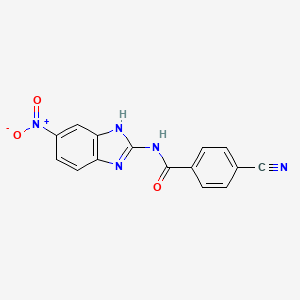
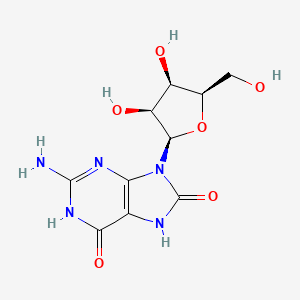
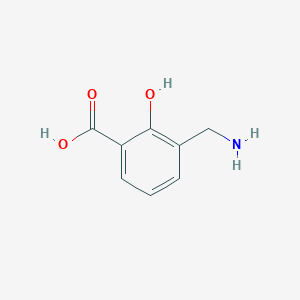
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
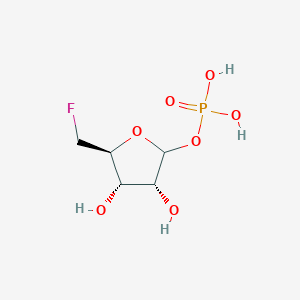
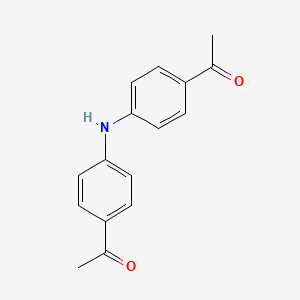
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
